CLOBETASOL PROPIONATE
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Overview
Description
CLOBETASOL PROPIONATE is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in pharmaceutical formulations for the treatment of various skin conditions due to its ability to reduce inflammation and suppress immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CLOBETASOL PROPIONATE involves multiple steps, starting from the basic steroid structure. The process typically includes halogenation, hydroxylation, and esterification reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and consistency. Quality control measures, including high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
CLOBETASOL PROPIONATE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.
Scientific Research Applications
CLOBETASOL PROPIONATE has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods and quality control.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of specific genes. The result is the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation.
Comparison with Similar Compounds
Similar Compounds
Clobetasol Propionate: Another potent corticosteroid with similar anti-inflammatory properties.
Betamethasone Dipropionate: Known for its strong anti-inflammatory and immunosuppressive effects.
Fluocinonide: A high-potency corticosteroid used in dermatology.
Uniqueness
This compound is unique due to its specific chemical structure, which confers high potency and selectivity for glucocorticoid receptors. This makes it particularly effective in reducing inflammation with minimal side effects compared to other corticosteroids.
Properties
IUPAC Name |
[17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUOGMQLZIXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860330 |
Source
|
Record name | 21-Chloro-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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